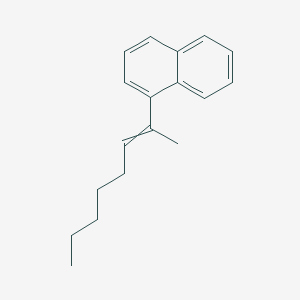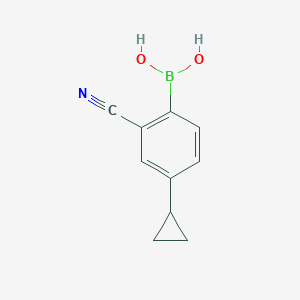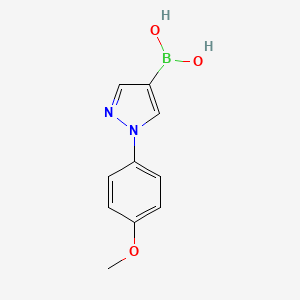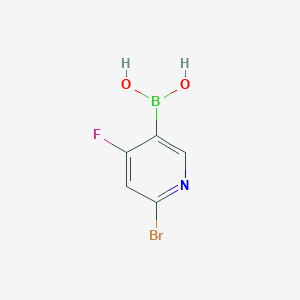![molecular formula C18H17N3O8S2 B14083860 3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid CAS No. 101721-50-0](/img/structure/B14083860.png)
3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and an azo linkage to an amino-dimethoxyphenyl group. It is often used in dye chemistry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the 1 and 5 positions.
Diazotization: The amino group on the 4-amino-2,5-dimethoxyphenyl moiety is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the sulfonated naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- undergoes various chemical reactions, including:
Substitution: The sulfonic acid groups can participate in substitution reactions, such as esterification with alcohols under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous solution.
Substitution: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Sulfonate esters.
Scientific Research Applications
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible redox reactions, making it useful in various chemical processes. The sulfonic acid groups enhance the compound’s solubility in water and its ability to interact with other molecules through hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Lacks the azo linkage and amino-dimethoxyphenyl group, making it less versatile in dye applications.
2-Amino-4,8-naphthalenedisulfonic acid: Similar structure but different substitution pattern, leading to different chemical properties and applications.
2-Naphthylamine-4,8-disulfonic acid: Contains an amino group instead of an azo linkage, affecting its reactivity and applications.
Uniqueness
1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is unique due to its combination of sulfonic acid groups, azo linkage, and amino-dimethoxyphenyl moiety. This combination imparts distinct chemical properties, such as enhanced solubility, vibrant color, and versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
101721-50-0 |
|---|---|
Molecular Formula |
C18H17N3O8S2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O8S2/c1-28-15-9-14(16(29-2)8-13(15)19)21-20-10-6-12-11(18(7-10)31(25,26)27)4-3-5-17(12)30(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
PYXDYQPKMMAGNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)

![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)


![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
